Phosphine, (1,1-dimethylethyl)-

Übersicht

Beschreibung

tert-Butylphosphine is a reactant in the synthesis of phosphine ligands in metal complexes.

Wirkmechanismus

Target of Action

Tert-Butylphosphine is most commonly encountered as a ligand in transition metal complexes . It serves as a catalyst modifier in various chemical reactions . The primary targets of Tert-Butylphosphine are therefore the transition metals in these complexes.

Mode of Action

Tert-Butylphosphine interacts with its targets through a process known as ligand binding. As a ligand, it donates a pair of its electrons to form a coordinate covalent bond with a transition metal. This interaction results in the formation of a metal-ligand complex, which can then participate in further chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by Tert-Butylphosphine can vary depending on the specific reaction it is involved in. It is known to play a role in various types of coupling reactions, including cross couplings, addition reactions, buchwald-hartwig cross coupling reaction, heck reaction, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Pharmacokinetics

Like other phosphines, it is likely to be poorly soluble in water and more soluble in organic solvents . This could impact its bioavailability and distribution within a system.

Result of Action

The molecular and cellular effects of Tert-Butylphosphine’s action are primarily seen in the changes it induces in the transition metal complexes it interacts with. By forming a coordinate covalent bond with the metal, it alters the electronic structure of the complex, which can enable or enhance certain types of chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butylphosphine. For instance, temperature and pH can affect the efficiency of enzyme activity, including the disruption of hydrogen bonds that provide enzyme structure . Furthermore, the presence of oxygen can lead to the oxidation of Tert-Butylphosphine to form the corresponding phosphine oxide .

Biochemische Analyse

Biochemical Properties

t-Butylphosphine is primarily used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations and other asymmetric reactions . It interacts with enzymes, proteins, and other biomolecules in these reactions, serving as a ligand to facilitate the reaction process .

Molecular Mechanism

t-Butylphosphine exerts its effects at the molecular level through its role as a ligand in various chemical reactions. It can bind to metal ions in these reactions, facilitating the reaction process . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with t-Butylphosphine would require further study.

Dosage Effects in Animal Models

It is generally regarded as toxic, and its biological effects can be manipulated by drug delivery strategies .

Metabolic Pathways

It is known to be used in the preparation of phosphine ligands in metal complexes for various chemical reactions , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would require further study.

Biologische Aktivität

Phosphine, (1,1-dimethylethyl)-, also known as tert-butylphosphine, is an organophosphorus compound with the molecular formula C₄H₁₁P. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of Phosphine, (1,1-dimethylethyl)-

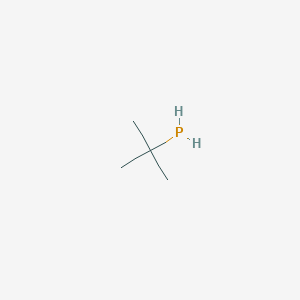

- Chemical Structure : Phosphine, (1,1-dimethylethyl)- features a phosphorus atom bonded to three substituents, including two methyl groups and one tert-butyl group.

- Molecular Weight : 94.11 g/mol.

- Physical Properties : It is typically a colorless gas at room temperature with a characteristic odor. It is flammable and toxic.

Mechanisms of Biological Activity

Phosphine compounds exhibit various biological activities through several mechanisms:

-

Anticancer Activity :

- Some studies indicate that phosphine derivatives can inhibit the proliferation of cancer cells. The proposed mechanism involves the induction of apoptosis in tumor cells through oxidative stress pathways.

-

Antimicrobial Properties :

- Research has shown that phosphine compounds may possess antimicrobial properties against certain bacteria and fungi. This activity is believed to stem from their ability to disrupt cellular membranes or interfere with metabolic processes.

-

Enzyme Inhibition :

- Phosphines can act as inhibitors of specific enzymes involved in biochemical pathways. For instance, they have been studied for their potential to inhibit proteases and kinases, which are crucial in cancer progression and other diseases.

Anticancer Studies

A notable study investigated the effects of tert-butylphosphine on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound was observed to induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Antimicrobial Activity

In another study focusing on antimicrobial properties, tert-butylphosphine was tested against Staphylococcus aureus and Escherichia coli. The compound showed significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL. The mechanism was attributed to membrane disruption and interference with bacterial metabolism.

Applications in Research and Medicine

Phosphine, (1,1-dimethylethyl)- is being explored for various applications:

- Drug Development : Its unique structure allows it to serve as a lead compound for developing new anticancer agents.

- Coordination Chemistry : It is used as a ligand in metal complexes that catalyze organic reactions, enhancing the efficiency of chemical processes.

- Biochemical Studies : Researchers utilize phosphines to study enzyme mechanisms and cellular signaling pathways due to their reactivity with biomolecules .

Comparative Analysis with Other Phosphines

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Di-tert-butylphosphine | C₈H₁₉P | Simpler structure; used as a ligand |

| Triphenylphosphine | C₁₈H₁₅P | Aromatic character; widely used in synthesis |

| Bis(diphenylphosphino)ethane | C₂₄H₂₃P₂ | Bidentate ligand; used in asymmetric synthesis |

| Phosphine, (1,1-dimethylethyl)- | C₄H₁₁P | Unique steric hindrance; potential biological activity |

Phosphine, (1,1-dimethylethyl)- stands out due to its unique steric properties that influence its reactivity and biological interactions compared to simpler phosphines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Phosphine, (1,1-dimethylethyl)- has the molecular formula C₄H₁₁P and a molecular weight of 94.18 g/mol. It is characterized by its phosphine group attached to a tert-butyl group, which imparts unique reactivity and coordination properties. The compound is recognized for its pyrophoric nature, meaning it can ignite spontaneously in air, necessitating careful handling in laboratory settings .

Scientific Research Applications

1. Coordination Chemistry

Phosphine, (1,1-dimethylethyl)- serves as a versatile ligand in coordination chemistry. Its bulky tert-butyl groups provide steric hindrance that can enhance selectivity in catalytic reactions. This property makes it particularly useful in:

- Catalyst Design : Utilized in the synthesis of transition metal complexes that facilitate various organic transformations such as cross-coupling reactions and hydroformylation .

- Homogeneous Catalysis : Employed in pharmaceutical applications for processes like metathesis and chiral hydrogenation .

2. Biological Activity

Research has indicated potential biological applications of phosphine derivatives:

- Medicinal Chemistry : Studies suggest that phosphine compounds may exhibit antimicrobial properties and could be explored for drug development .

- Biochemical Pathways : Investigations into the interactions of phosphines with biomolecules reveal insights into their roles in biochemical pathways, which may lead to novel therapeutic strategies .

Industrial Applications

Phosphine, (1,1-dimethylethyl)- is utilized across several industries due to its unique chemical properties:

1. Agrochemicals

- Synthesis of Active Ingredients : Phosphines are integral in the development of agrochemicals, particularly in the synthesis of pesticides and herbicides through cross-coupling reactions .

2. Fine Chemicals

- Production Processes : The compound is involved in the manufacture of fine chemicals such as detergent alcohols and other specialty chemicals due to its efficiency in catalyzing reactions .

3. Polymer Chemistry

- Polymerization Reactions : Phosphine ligands are essential for producing polymers used in various applications including plastics. Their tunable properties allow for optimization in polymer synthesis processes .

Case Studies

Case Study 1: Transition Metal Catalysis

A study demonstrated the effectiveness of phosphine, (1,1-dimethylethyl)- as a ligand in palladium-catalyzed amination reactions. The steric bulk provided by the tert-butyl groups led to improved yields and selectivity compared to less hindered ligands .

Case Study 2: Pharmaceutical Applications

In a recent investigation into drug synthesis processes, phosphine ligands were shown to enhance reaction rates significantly during chiral hydrogenation reactions, highlighting their importance in pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

tert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLWZYVAFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074396 | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | tert-Butylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2501-94-2 | |

| Record name | tert-Butylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2501-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002501942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, (1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tert-butylphosphane?

A1: The molecular formula of tert-butylphosphane is C4H11P, and its molecular weight is 90.12 g/mol.

Q2: What are the characteristic spectroscopic features of tert-butylphosphane?

A2: tert-Butylphosphane exhibits distinct signals in nuclear magnetic resonance (NMR) spectroscopy, particularly in 1H and 31P NMR. The presence of the tert-butyl group results in a characteristic pattern in the 1H NMR spectrum. Additionally, infrared (IR) spectroscopy can provide information about the P-H and C-H bonds. [, , , ]

Q3: How does the steric bulk of the tert-butyl group influence the reactivity of tert-butylphosphane?

A3: The tert-butyl group, due to its significant steric bulk, imparts unique reactivity to tert-butylphosphane. It hinders nucleophilic attack at the phosphorus atom, making reactions like quaternization with alkyl halides less facile. This steric hindrance also influences the stability and reactivity of metal complexes containing tert-butylphosphane ligands. [, ]

Q4: How does the basicity of tert-butylphosphane compare to other phosphines?

A4: Studies using 1H NMR have shown that the basicity of tert-butylphosphane towards trimethylborane (BMe3) is comparable to dimethyl(dimethylamino)phosphine and greater than dimethylphenylphosphine. []

Q5: How can tert-butylphosphane be used to synthesize di-tert-butylphosphine?

A5: Di-tert-butylphosphine can be synthesized by reducing chloro(di-tert-butyl)phosphine with metals like activated zinc in THF. []

Q6: Can tert-butylphosphane act as a precursor for phosphorus-containing heterocycles?

A6: Yes, lithiated tert-butylphosphane can react with difluorosilanes to form (fluorosilyl)phosphanes, which can then undergo cyclization reactions to yield 1,3-diphospha-2,4-disilacyclobutanes. []

Q7: How does tert-butylphosphane react with perfluoro-2-phosphapropene?

A7: tert-Butylphosphane undergoes regioselective addition to perfluoro-2-phosphapropene (F3CP=CF2) to produce trifluoromethyl-1,3-diphosphane (tBu(H)PCF2P(H)CF3) as a mixture of diastereomers. []

Q8: What types of metal complexes can be formed with tert-butylphosphane?

A8: tert-Butylphosphane acts as a ligand in a wide range of metal complexes, including those of rhodium, iridium, palladium, platinum, nickel, and lanthanides. The complexes can be mononuclear, dinuclear, or polynuclear, and the tert-butylphosphane can coordinate in various modes, including terminal and bridging. [, , , , , , , , , ]

Q9: How does the steric bulk of tert-butylphosphane influence the properties of its metal complexes?

A9: The steric bulk of the tert-butyl groups significantly impacts the structure, stability, and reactivity of metal complexes. For instance, it can lead to unusual coordination geometries, enhance the stability of low-coordinate species, and influence the selectivity of catalytic reactions. [, , , ]

Q10: Can you provide specific examples of catalytic applications using tert-butylphosphane-containing complexes?

A10: Certainly! Rhodium complexes with tri-tert-butylphosphane have shown high catalytic activity in various reactions:

- Cyanation of Aryl Halides: Palladium catalysts with tri-tert-butylphosphine effectively catalyze the cyanation of aryl bromides and iodides at room temperature, providing a practical route to aryl nitriles. []

- Addition/Ring-Opening of Cyclobutanones: Rhodium(I) complexes bearing tri-tert-butylphosphine catalyze the addition/ring-opening reaction of aryl- and alkenylboronic acids to cyclobutanones, leading to the formation of ring-opened products. []

- Hydrogenation: Rhodium complexes containing tert-butylphosphine ligands exhibit high activity as hydrogenation catalysts, particularly for the reduction of alkenes and other unsaturated compounds. [, ]

- Oxidative Arylation of Aldehydes: Rhodium/tri-tert-butylphosphane catalyst systems facilitate the efficient cross-coupling between aromatic aldehydes and potassium aryltrifluoroborates, offering a direct route to sterically hindered benzophenones. []

Q11: Has computational chemistry been used to study tert-butylphosphane and its complexes?

A11: Yes, computational methods like density functional theory (DFT) have been employed to study the bonding, structure, and reactivity of tert-butylphosphane-containing compounds, including metal complexes. These calculations can provide valuable insights into reaction mechanisms, electronic properties, and the role of steric effects. []

Q12: How do structural modifications of tert-butylphosphane affect its activity?

A12: Variations in the substituents on the phosphorus atom can significantly influence the steric and electronic properties of the phosphine ligand, affecting its coordination ability, complex stability, and catalytic activity. For example, replacing one or more tert-butyl groups with smaller alkyl groups or aryl groups can alter the cone angle and electronic donating ability of the phosphine. [, , , ]

Q13: What is known about the stability of tert-butylphosphane and its derivatives?

A13: tert-Butylphosphane, like many phosphines, is air-sensitive and prone to oxidation. Proper handling techniques and storage under an inert atmosphere are crucial to prevent degradation. The stability of its derivatives, such as metal complexes and phosphorylated compounds, varies depending on the specific structure and substituents. [, ]

Q14: Are there any specific formulation strategies to improve the stability or handling of tert-butylphosphane-based compounds?

A14: While specific formulation strategies are not extensively discussed in the provided research, general approaches to enhance the stability of air-sensitive compounds like tert-butylphosphane and its derivatives often involve handling and storage under an inert atmosphere (e.g., nitrogen or argon). For metal complexes, the choice of counterions and solvents can influence stability and reactivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.